N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide
Description
N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a methoxy-substituted imidazo[1,2-b]pyridazine core linked to a 2-methylphenyl group and a thiophene sulfonamide moiety. This compound’s structure combines aromatic and heteroaromatic systems, which are often associated with biological activity, particularly in enzyme inhibition and receptor modulation. The imidazopyridazine scaffold is known for its role in kinase inhibition (e.g., VEGFR, EGFR), while the sulfonamide group enhances solubility and binding affinity to target proteins .
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-12-5-6-13(10-14(12)21-27(23,24)18-4-3-9-26-18)15-11-22-16(19-15)7-8-17(20-22)25-2/h3-11,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQQLMKBDHNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the methoxy group at the 6-position. The next step involves the attachment of the 2-methylphenyl group to the 5-position of the imidazo[1,2-b]pyridazine ring. Finally, the thiophene-2-sulfonamide moiety is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of N-(5-(6-hydroxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide.
Reduction: Formation of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison with key analogs from diverse sources:
Key Observations :
Core Structure Variations: The target compound shares the imidazo[1,2-b]pyridazine core with the VEGFR inhibitor from Takeda Pharmaceuticals , but differs in substituents. The latter uses a pyrazole carboxamide and cyclopropylcarbonyl group, enhancing VEGFR binding, while the target compound’s thiophene sulfonamide may favor solubility or alternative kinase interactions.
Sulfonamide Group Impact :
- The thiophene sulfonamide in the target compound contrasts with the pyridine-linked sulfonamide in 1357093-28-7 . Sulfonamide orientation influences hydrogen bonding with enzymatic active sites, suggesting divergent biological targets (e.g., carbonic anhydrase vs. kinases).
Pharmacological and Physicochemical Insights
- Lipophilicity : The trifluoromethyl group in 1383619-76-8 increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s methoxy group.
- Binding Affinity : The cyclopropylcarbonyl group in Takeda’s compound likely improves hydrophobic interactions with VEGFR’s ATP-binding pocket, whereas the target’s thiophene sulfonamide might engage polar residues.
- Metabolic Stability : Methoxy groups (as in the target compound) are prone to demethylation, whereas fluorinated analogs (e.g., 1383619-76-8) resist metabolic degradation .
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Core Structure : A thiophene ring linked to a sulfonamide group.
- Substituents : An imidazo[1,2-b]pyridazine moiety and a methylphenyl group.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 946268-00-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[1,2-b]pyridazine Core : Utilizing halogenated compounds and bases.
- Introduction of the Methoxy Group : Achieved through methylation reactions.
- Attachment of the Thiophene and Sulfonamide Groups : Via coupling reactions.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
The compound's mechanism of action appears to involve:
- Inhibition of Specific Enzymes : Interaction with enzymes involved in tumor growth and metastasis.
- Modulation of Signaling Pathways : Affecting pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
In Vitro Studies :
- A study found that the compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.
- Another investigation indicated that it could inhibit angiogenesis in vitro by downregulating vascular endothelial growth factor (VEGF) expression.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide?
The synthesis typically involves sequential coupling reactions starting with the imidazo[1,2-b]pyridazine core. Critical steps include:
- Suzuki-Miyaura cross-coupling to attach the 2-methylphenyl group to the imidazo[1,2-b]pyridazine scaffold .
- Sulfonamide formation via nucleophilic substitution between thiophene-2-sulfonyl chloride and the amino group on the phenyl ring. This step requires polar aprotic solvents (e.g., DMF) and inert atmospheres to prevent oxidation .
- Methoxy group introduction via alkylation or demethylation-protection strategies, optimized at 60–80°C with K₂CO₃ as a base .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR in deuterated solvents (e.g., DMSO-d₆) with tetramethylsilane (TMS) as an internal reference confirms regiochemistry and purity .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 423.08 [M+H]+) and detects synthetic intermediates .
Q. What solvent systems and reaction conditions optimize yield and purity?
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance sulfonamide formation, while THF/water mixtures improve solubility during coupling reactions .
- Catalysts: Pd(PPh₃)₄ (2–5 mol%) for cross-coupling reactions, with yields >70% under nitrogen .
- Temperature control: Maintain 60–80°C for methoxy group stability; higher temperatures (>100°C) risk decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
Discrepancies arise from:
- By-product formation: Unreacted thiophene-2-sulfonyl chloride may persist; optimize stoichiometry (1.2:1 sulfonyl chloride:amine) and reaction time (4–6 hrs) .
- Purification challenges: Use gradient elution in flash chromatography (hexane/EtOAc 3:1 to 1:2) to separate sulfonamide derivatives from unreacted intermediates .
- Moisture sensitivity: Conduct reactions under anhydrous conditions with molecular sieves to suppress hydrolysis .
Q. What computational methods predict the compound’s biological activity and selectivity?
- Quantitative Structure-Activity Relationship (QSAR): Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors to correlate structure with kinase inhibition .
- Molecular docking: Simulate binding to target proteins (e.g., cyclin-dependent kinases) using AutoDock Vina with AMBER force fields. The methoxy group shows strong hydrophobic interactions in binding pockets .
- ADMET prediction: SwissADME predicts moderate metabolic stability (CYP3A4 substrate) and blood-brain barrier permeability (logBB <0.3) .
Q. How can metabolic stability be assessed in preclinical studies?
- In vitro microsomal assays: Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS; calculate t₁/₂ and intrinsic clearance .
- CYP inhibition screening: Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition (IC₅₀ >10 μM suggests low risk of drug-drug interactions) .
Q. What structural analogs demonstrate improved activity in SAR studies?
- Methoxy replacement: Substituting the 6-methoxy group with ethoxy or trifluoromethoxy enhances kinase inhibition (IC₅₀ reduced from 120 nM to 45 nM) but decreases solubility .
- Thiophene modification: Replacing thiophene-2-sulfonamide with pyridine-3-sulfonamide improves selectivity for JAK2 over JAK1 (10-fold) .
Q. What are the primary degradation pathways under accelerated stability conditions?
- Hydrolysis: The sulfonamide bond degrades in acidic conditions (pH <3), forming thiophene-2-sulfonic acid and amine by-products. Stabilize with pH 6.5 buffers .
- Oxidation: The imidazo[1,2-b]pyridazine core oxidizes at C3 under light; use amber glassware and antioxidants (e.g., BHT) during storage .
Q. How can low aqueous solubility be mitigated in biological assays?
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Nanoparticle formulation: Encapsulate in PLGA nanoparticles (200–300 nm size) for sustained release in cell culture .
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA): Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized target proteins via Western blot .
- Kinase profiling panels: Screen against 468 kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity and off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
